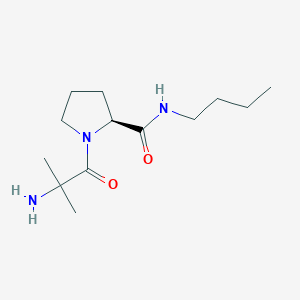

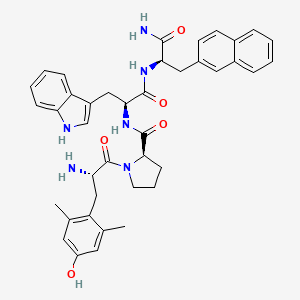

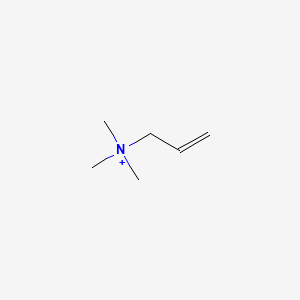

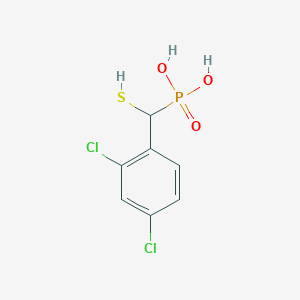

![molecular formula C95H121N19O26 B10846740 [2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B10846740.png)

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AN-207 is a cytotoxic hybrid molecule that targets luteinizing hormone-releasing hormone receptors. It is a conjugate of a luteinizing hormone-releasing hormone agonist and a cytotoxic radical, specifically designed for targeted chemotherapy. This compound has shown promising anti-cancer activity in various in vitro and in vivo models of luteinizing hormone-releasing hormone receptor-positive cancers .

Preparation Methods

The synthesis of AN-207 involves the conjugation of a luteinizing hormone-releasing hormone agonist with a cytotoxic radical. The luteinizing hormone-releasing hormone agonist is typically synthesized through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The cytotoxic radical, such as 2-pyrrolino-doxorubicin, is synthesized through a series of organic reactions, including acylation and reduction. The final step involves the conjugation of the luteinizing hormone-releasing hormone agonist with the cytotoxic radical through a covalent bond .

Chemical Reactions Analysis

AN-207 undergoes several types of chemical reactions, including:

Oxidation: The cytotoxic radical in AN-207 can undergo oxidation reactions, leading to the formation of reactive oxygen species that contribute to its cytotoxic effects.

Reduction: The cytotoxic radical can also undergo reduction reactions, which can modulate its activity and toxicity.

Substitution: The peptide component of AN-207 can undergo substitution reactions, where specific amino acids are replaced with other amino acids to modify its binding affinity and specificity for luteinizing hormone-releasing hormone receptors.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various amino acid derivatives for substitution reactions. The major products formed from these reactions include modified versions of AN-207 with altered cytotoxicity and receptor binding properties .

Scientific Research Applications

AN-207 has several scientific research applications, particularly in the field of oncology. It has been studied for its potential use in the treatment of various cancers, including prostate, breast, ovarian, and endometrial cancers. The compound’s ability to selectively target luteinizing hormone-releasing hormone receptors, which are overexpressed in many cancer cells, makes it a promising candidate for targeted chemotherapy. Additionally, AN-207 has been used in preclinical studies to investigate the mechanisms of receptor-mediated cytotoxicity and to develop new strategies for cancer treatment .

Mechanism of Action

The mechanism of action of AN-207 involves its binding to luteinizing hormone-releasing hormone receptors on the surface of cancer cells. Once bound, the compound is internalized into the cell, where the cytotoxic radical is released. The cytotoxic radical then intercalates into the DNA of the cancer cell, inhibiting topoisomerase II and inducing DNA damage. This leads to cell cycle arrest and apoptosis, effectively killing the cancer cell. The molecular targets of AN-207 include luteinizing hormone-releasing hormone receptors and topoisomerase II .

Comparison with Similar Compounds

AN-207 is similar to other cytotoxic luteinizing hormone-releasing hormone analogs, such as AEZS-108 (formerly known as AN-152). Both compounds target luteinizing hormone-releasing hormone receptors and contain a cytotoxic radical. AN-207 is unique in its use of 2-pyrrolino-doxorubicin as the cytotoxic radical, which has been shown to have higher potency and selectivity compared to other cytotoxic radicals. Other similar compounds include cytotoxic analogs of somatostatin and bombesin, which target different peptide receptors on cancer cells .

References

Properties

Molecular Formula |

C95H121N19O26 |

|---|---|

Molecular Weight |

1945.1 g/mol |

IUPAC Name |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C95H121N19O26/c1-48(2)35-61(87(129)107-60(19-13-31-101-94(97)98)93(135)114-34-14-20-66(114)92(134)103-44-71(96)118)108-85(127)58(106-88(130)62(36-50-24-26-53(116)27-25-50)109-91(133)65(45-115)112-89(131)63(37-51-42-102-57-17-6-5-15-54(51)57)110-90(132)64(38-52-43-99-47-104-52)111-86(128)59-28-29-73(120)105-59)18-7-8-30-100-72(119)22-12-23-74(121)138-46-70(117)95(136)40-56-77(69(41-95)140-75-39-67(80(122)49(3)139-75)113-32-9-10-33-113)84(126)79-78(82(56)124)81(123)55-16-11-21-68(137-4)76(55)83(79)125/h5-6,9,11,15-17,21,24-27,32,42-43,47-49,58-67,69,75,80,102,115-116,122,124,126,136H,7-8,10,12-14,18-20,22-23,28-31,33-41,44-46H2,1-4H3,(H2,96,118)(H,99,104)(H,100,119)(H,103,134)(H,105,120)(H,106,130)(H,107,129)(H,108,127)(H,109,133)(H,110,132)(H,111,128)(H,112,131)(H4,97,98,101)/t49-,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,69-,75-,80+,95-/m0/s1 |

InChI Key |

OIUSKDFJNIKIQX-OACKXKLTSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)NCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCC(=O)N1)O)N1CCC=C1)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N1CCC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Deoxy-5'-O-[(S)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]adenosine](/img/structure/B10846707.png)